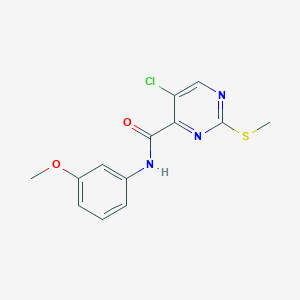

5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

説明

5-Chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine-based compound featuring a chloro substituent at position 5, a methylsulfanyl group at position 2, and a carboxamide moiety linked to a 3-methoxyphenyl group. The 3-methoxyphenyl group is a recurring motif in bioactive molecules, as seen in analogs like ML-3A9 (1,6-dihydro-N-(3-methoxyphenyl)-1-methyl-6-oxo-2-[(2-pyridinylmethyl)thio]-5-pyrimidinecarboxamide), which shares structural similarities but differs in its pyrimidine substitution pattern .

特性

CAS番号 |

325724-88-7 |

|---|---|

分子式 |

C13H12ClN3O2S |

分子量 |

309.77 g/mol |

IUPAC名 |

5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C13H12ClN3O2S/c1-19-9-5-3-4-8(6-9)16-12(18)11-10(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18) |

InChIキー |

RPDKQBBXBJDCCA-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SC |

溶解性 |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(3-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate starting materials such as β-diketones with guanidine derivatives.

Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.

Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

Methylthio Substitution:

Carboxamide Formation: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions could potentially target the nitro group if present or reduce the pyrimidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

5-Chloro-N-(3-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Use in the production of pharmaceuticals or agrochemicals.

作用機序

The mechanism of action would depend on the specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

類似化合物との比較

Substituent Variations on the Pyrimidine Core

- 5-Chloro-2-Ethylsulfanyl-N-(2-Methoxyphenyl)Pyrimidine-4-Carboxamide (CAS: 835895-77-7): This compound differs in the sulfanyl group (ethyl vs. methyl) and the position of the methoxy substituent (2-methoxy vs. 3-methoxy). The 2-methoxy group could reduce steric hindrance compared to 3-methoxy, affecting target binding .

2-(Allylsulfanyl)-5-Chloro-N-{2-[(4-Methoxyphenyl)Carbamoyl]-1-Benzofuran-3-Yl}Pyrimidine-4-Carboxamide :

The substitution of the benzofuran ring and 4-methoxyphenyl group introduces additional aromaticity and hydrogen-bonding capacity. This structural complexity may improve selectivity for specific enzyme pockets compared to the simpler 3-methoxyphenyl analog .

Heterocyclic Core Modifications

- The 4-fluorophenyl group introduces electronegativity, which could enhance binding to polar residues in target proteins .

Non-Pyrimidine Analogs with 3-Methoxyphenyl Moieties

6,8-Dichloro-3-(3-Methoxyphenyl)-2H-Chromen-2-One (Coumarin Derivative) :

This coumarin derivative shares the 3-methoxyphenyl group but lacks the pyrimidine-carboxamide scaffold. It inhibits MARK4 kinase (IC₅₀ = 7.804 µM) and HepG2 cell viability (IC₅₀ = 15.92 µM), suggesting that the 3-methoxy substitution contributes to kinase binding even in divergent core structures .- ML-3A9: A pyrimidinecarboxamide analog with a 3-methoxyphenyl group and a pyridinylmethylthio substituent.

Comparative Data Table

生物活性

5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. It exhibits notable biological activity, particularly in medicinal chemistry, where it is studied for its potential therapeutic applications, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The compound features a pyrimidine ring with several functional groups:

- Chloro group at the 5-position

- Methoxyphenyl group at the N-position

- Methylsulfanyl group at the 2-position

- Carboxamide group at the 4-position

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClN3O2S |

| Molecular Weight | 299.75 g/mol |

| CAS Number | 1031200-04-0 |

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Potential mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in lipid metabolism, such as N-acyl phosphatidylethanolamine-specific phospholipase D, which is crucial for the production of bioactive lipids.

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against multiple cancer cell lines, indicating a potential role in oncology .

In Vitro Studies

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- HeLa (Cervical Cancer)

- A549 (Lung Cancer)

In these studies, the compound was found to induce apoptosis and inhibit cell proliferation effectively .

Enzyme Inhibition Studies

The compound's ability to inhibit phospholipase D was assessed through enzyme assays. Results showed a significant decrease in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in lipid-related disorders.

Case Studies and Research Findings

- Cytotoxicity Assay : A study evaluated the effects of the compound on HeLa and A549 cells, revealing an IC50 value of approximately 15 µM for both cell lines. This indicates moderate to high potency against these cancer types .

- Enzyme Activity Inhibition : Another investigation focused on the compound's inhibitory effect on phospholipase D. The results indicated over 70% inhibition at a concentration of 10 µM, highlighting its potential utility in treating diseases associated with dysregulated lipid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。